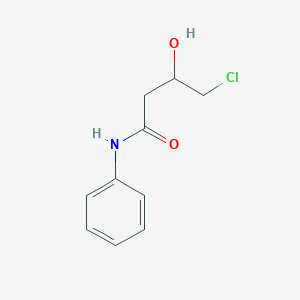
4-Chloro-3-hydroxy-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-hydroxy-N-phenylbutanamide is a chemical compound with a molecular structure that includes a chloro group, a hydroxy group, and a phenyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-N-phenylbutanamide typically involves the reaction of 4-chlorobutyryl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Chloro-3-hydroxy-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-N-phenylbutanamide.
Reduction: Formation of 3-hydroxy-N-phenylbutanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-3-hydroxy-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-3-hydroxy-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-phenylbutanamide
- 3-Hydroxy-N-phenylbutanamide
- 4-Chloro-3-oxo-N-phenylbutanamide
Uniqueness
4-Chloro-3-hydroxy-N-phenylbutanamide is unique due to the presence of both a chloro group and a hydroxy group on the butanamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
60032-65-7 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
4-chloro-3-hydroxy-N-phenylbutanamide |
InChI |
InChI=1S/C10H12ClNO2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14) |
InChIキー |
FQDBCBAPZOBXPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



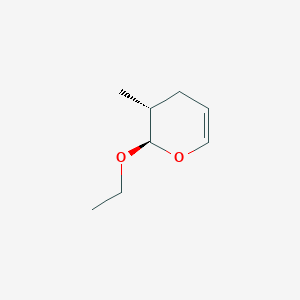
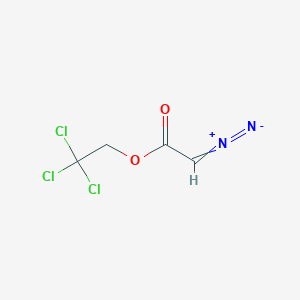
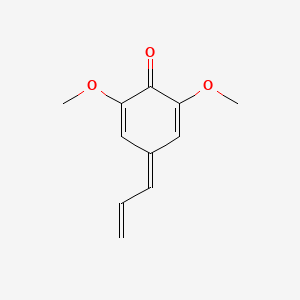
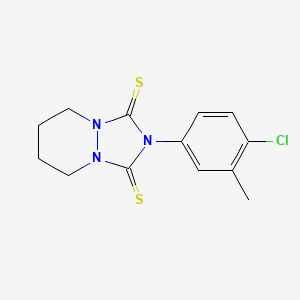

![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
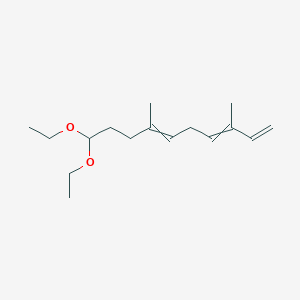
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

